molecular formula C17H15N3O3S B4739287 (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B4739287
M. Wt: 341.4 g/mol
InChI Key: UERNNVQEZNZMIJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a heterocyclic organic molecule It features a thiazolo[3,2-a][1,3,5]triazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolo[3,2-a][1,3,5]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan-2-yl Group: This step might involve a condensation reaction with a furan-2-carbaldehyde derivative.

    Attachment of the 4-Methoxyphenyl Group: This could be done via a substitution reaction using a 4-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the methoxyphenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, acids, or bases depending on the specific reaction.

Major Products

The major products would depend on the specific reactions but might include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: The compound might exhibit antibacterial or antifungal properties.

    Enzyme Inhibition: Potential to act as an inhibitor for specific enzymes.

Medicine

    Drug Development: Could be explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Possible use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Utilized in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Interfering with metabolic or signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazines: Other compounds with the same core structure.

    Furan Derivatives: Compounds containing the furan ring.

    Methoxyphenyl Compounds: Molecules with a methoxyphenyl group.

Uniqueness

The unique combination of the thiazolo[3,2-a][1,3,5]triazine core with furan and methoxyphenyl groups distinguishes this compound from others, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

(7Z)-7-(furan-2-ylmethylidene)-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)19-10-18-17-20(11-19)16(21)15(24-17)9-14-3-2-8-23-14/h2-9H,10-11H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNNVQEZNZMIJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CO4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CO4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 3
Reactant of Route 3
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 4
Reactant of Route 4
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 5
Reactant of Route 5
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 6
Reactant of Route 6
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.